molecular formula C12H15NO3 B15225117 Methyl 3-((4-methoxybenzyl)amino)acrylate

Methyl 3-((4-methoxybenzyl)amino)acrylate

Cat. No.: B15225117
M. Wt: 221.25 g/mol
InChI Key: NPDOEIHKJRRNKC-BQYQJAHWSA-N
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Description

Methyl 3-((4-methoxybenzyl)amino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methoxybenzyl group attached to an aminoacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-methoxybenzyl)amino)acrylate typically involves the reaction of 4-methoxybenzylamine with methyl acrylate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-methoxybenzyl)amino)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-((4-methoxybenzyl)amino)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((4-methoxybenzyl)amino)acrylate involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the aminoacrylate moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-methoxybenzyl)amino)propanoate
  • Methyl 3-((3,4-dimethoxybenzyl)amino)acrylate
  • Ethyl 3-((4-methoxybenzyl)amino)acrylate

Uniqueness

Methyl 3-((4-methoxybenzyl)amino)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the methoxybenzyl and aminoacrylate moieties allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (E)-3-[(4-methoxyphenyl)methylamino]prop-2-enoate

InChI

InChI=1S/C12H15NO3/c1-15-11-5-3-10(4-6-11)9-13-8-7-12(14)16-2/h3-8,13H,9H2,1-2H3/b8-7+

InChI Key

NPDOEIHKJRRNKC-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN/C=C/C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC=CC(=O)OC

Origin of Product

United States

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